molecular formula C9H8F2N4OS B2773291 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 735322-54-0

4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2773291
CAS No.: 735322-54-0
M. Wt: 258.25
InChI Key: LKTJNXUVTIRIGU-UHFFFAOYSA-N
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Description

4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with an amino group, a difluoromethoxyphenyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Difluoromethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a difluoromethoxybenzene derivative reacts with the triazole intermediate.

    Amination and Thiolation: The final steps involve introducing the amino and thiol groups through reactions with suitable amines and thiolating agents, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it useful in treating diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the difluoromethoxy group, which may affect its reactivity and biological activity.

    5-(4-difluoromethoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but without the amino group, potentially altering its chemical properties and applications.

Uniqueness

The presence of both the difluoromethoxyphenyl group and the amino group in 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol provides a unique combination of electronic and steric effects. This makes it particularly versatile for various chemical reactions and enhances its potential as a pharmacophore in drug design.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

4-amino-3-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4OS/c10-8(11)16-6-3-1-5(2-4-6)7-13-14-9(17)15(7)12/h1-4,8H,12H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTJNXUVTIRIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735322-54-0
Record name 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
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